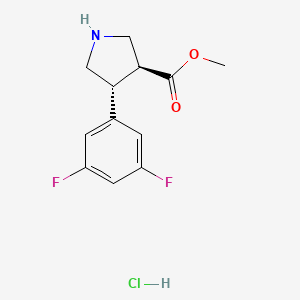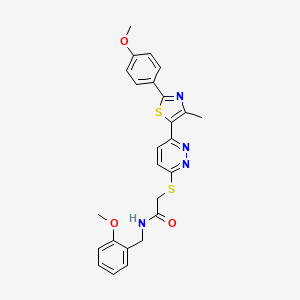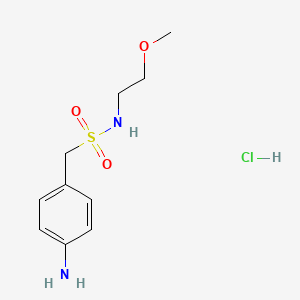![molecular formula C19H23N5O2 B2374903 N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine CAS No. 2380056-80-2](/img/structure/B2374903.png)
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine, also known as MRS 1754, is a selective antagonist for the adenosine A2B receptor. This molecule is of great interest in scientific research as it has potential therapeutic applications in various diseases, including cancer, asthma, and inflammation.
Wirkmechanismus
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 selectively blocks the adenosine A2B receptor. This receptor is a G protein-coupled receptor that is activated by adenosine. When activated, the adenosine A2B receptor stimulates the production of cyclic AMP (cAMP) and activates the protein kinase A (PKA) pathway. This pathway is involved in various cellular processes, including tumor growth, inflammation, and bronchoconstriction. By blocking the adenosine A2B receptor, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 inhibits the production of cAMP and the activation of the PKA pathway.
Biochemical and Physiological Effects:
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 inhibits the production of cAMP and the activation of the PKA pathway in cells expressing the adenosine A2B receptor. In vivo, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has been shown to inhibit tumor growth and metastasis in mouse models of cancer. N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has also been shown to reduce airway inflammation and bronchoconstriction in mouse models of asthma. In addition, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has been shown to reduce the production of pro-inflammatory cytokines in mouse models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has several advantages and limitations for lab experiments. One advantage is its selectivity for the adenosine A2B receptor, which allows for specific targeting of this receptor. Another advantage is its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery. One limitation is its complex synthesis method, which requires expertise in organic chemistry. Another limitation is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for combination therapy. Overall, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 is a promising molecule with potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 involves a series of chemical reactions. The first step is the preparation of 2-methoxyphenylacetic acid, which is then reacted with oxirane to form 4-(2-methoxyphenyl)oxan-4-ol. This intermediate is then reacted with 9-methyl-6-chloropurine to form the final product, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754. The synthesis of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has potential therapeutic applications in various diseases, including cancer, asthma, and inflammation. The adenosine A2B receptor is known to play a role in these diseases, and N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 can selectively block this receptor. In cancer, the adenosine A2B receptor is overexpressed, and its activation promotes tumor growth and metastasis. By blocking this receptor, N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 can inhibit tumor growth and metastasis. In asthma, the adenosine A2B receptor is involved in airway inflammation and bronchoconstriction. N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 can block this receptor and reduce airway inflammation and bronchoconstriction. In inflammation, the adenosine A2B receptor is involved in the production of pro-inflammatory cytokines. N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 can block this receptor and reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-24-13-23-16-17(21-12-22-18(16)24)20-11-19(7-9-26-10-8-19)14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKFWAOLQWXDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCOCC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)


![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)


![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)

![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
